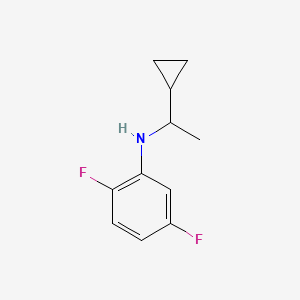
N-(1-cyclopropylethyl)-2,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2,5-difluoroaniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a difluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields and is widely used due to its efficiency and selectivity.
Industrial Production Methods
Industrial production of N-(1-cyclopropylethyl)-2,5-difluoroaniline may involve large-scale cyclopropanation reactions using similar catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields . Additionally, the use of fluorinated acetate salts in the preparation of difluorocyclopropanes is a notable method due to its rapid and efficient nature .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2,5-difluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-cyclopropylethyl)-2,5-difluoroaniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-2,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group and difluoroaniline moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological activities and pathways, making the compound a valuable tool in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the cyclopropyl group and has been studied for its potential as an NLRP3 inflammasome inhibitor.
Cyclopropylamines: These compounds are structurally similar and are used in various synthetic and medicinal applications.
Uniqueness
N-(1-cyclopropylethyl)-2,5-difluoroaniline is unique due to the presence of both the cyclopropyl group and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3 |
InChI Key |
JERSVVAXCRPLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


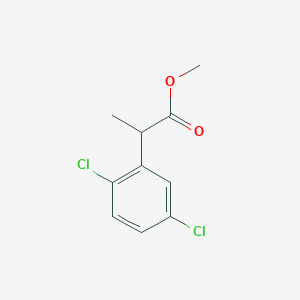
![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
amine](/img/structure/B13314296.png)
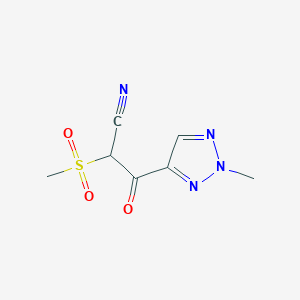
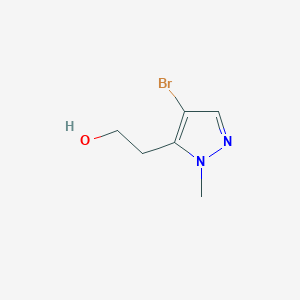

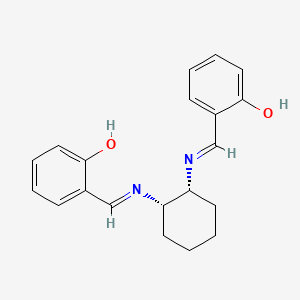
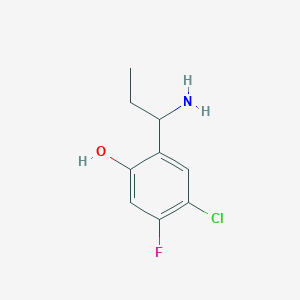
![(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13314329.png)
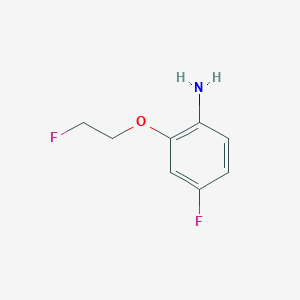
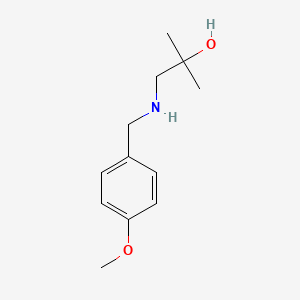
![6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13314347.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)
![BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13314352.png)
